

Comparative Bioactivity Guide: Pyridazinyl vs. Phenyl Nicotinate

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Compound of Interest

Compound Name: Methyl 5-(pyridazin-4-yl)nicotinate

CAS No.: 1346687-46-4

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Executive Summary

This technical guide provides a comparative analysis of Phenyl Nicotinate (classic lipophilic esters) and Pyridazinyl Nicotinate (nitrogen-enriched bioisosteres). While phenyl nicotinate has long been established as a topical vasodilator and rubefacient, the incorporation of the pyridazine ring introduces significant physicochemical shifts—specifically increasing dipole moments (~3.9 D vs. ~0.7 D for benzene) and aqueous solubility.

Key Finding: Pyridazinyl derivatives often exhibit superior systemic bioavailability and distinct receptor selectivity (e.g., PDE inhibition, GABA-A modulation) compared to the non-specific membrane disruption or prostaglandin-mediated vasodilation typical of simple phenyl esters.

Chemical & Physicochemical Basis

The core distinction lies in the electronic and steric properties of the ester/amide substituent.

Feature	Phenyl Nicotinate	Pyridazinyl Nicotinate (Bioisostere)
Structure	Lipophilic carbocycle attached to nicotinate.	Diazine heterocycle (2 N atoms) attached to nicotinate.
Electronic Character	Electron-rich, non-polar (-cloud).	Electron-deficient, highly polar.
Dipole Moment	Low (~0.7 D).	High (~3.9 D).
Solubility	High Lipophilicity (High LogP).	Improved Water Solubility (Lower LogP).
H-Bonding	Acceptor poor (unless substituted).	Strong H-bond acceptors (N-atoms).
Metabolic Stability	Prone to rapid hydroxylation/hydrolysis.	Resistant to oxidative metabolism; prone to reduction.

Structural Activity Relationship (SAR) Logic

The substitution of a phenyl ring with a pyridazinyl ring is a classic bioisosteric replacement intended to:

- Lower LogP: Reduce lipophilicity to prevent sequestration in adipose tissue.
- Enhance Target Binding: The nitrogen atoms in pyridazine act as specific hydrogen bond acceptors for receptor pockets (e.g., COX-2, PDE enzymes) that phenyl rings cannot engage.

Bioactivity Analysis

A. Vasodilation & Cardiovascular Activity[1][2]

- Phenyl Nicotinate: Act primarily as rubefacients. Upon topical application, they penetrate the stratum corneum and hydrolyze to release nicotinic acid, triggering prostaglandin-mediated vasodilation.

- Potency: Moderate to High (Topical).
- Mechanism: Non-specific COX activation via arachidonic acid cascade.
- Pyridazinyl Derivatives: Act as Inodilators (Positive inotropic + Vasodilator). 6-phenyl-3(2H)-pyridazinone derivatives have shown potent vasorelaxant activity, often superior to standard drugs like hydralazine.
 - Potency: High (Systemic). Experimental data shows EC values as low as 0.339 μM (compared to Hydralazine EC = 18.2 μM).^[1]
 - Mechanism: Direct smooth muscle relaxation, likely involving PDE3 inhibition or calcium channel blockade.

B. Antimicrobial & Antitubercular Activity^{[1][3][4][5][6]}

- Phenyl Nicotines: 6-phenylnicotinohydrazides demonstrate significant antitubercular activity.^[2]
 - Data: MIC values against *M. tuberculosis* range from 3.90 $\mu\text{g/mL}$ to 6.25 $\mu\text{g/mL}$.
 - Selectivity: High lipophilicity aids in penetrating the mycobacterial cell wall.
- Pyridazinyl Derivatives: Exhibit broad-spectrum activity due to their ability to penetrate Gram-negative outer membranes via porins (favored by polarity).
 - Data: MIC values often range 0.5–128 $\mu\text{g/mL}$ against *S. aureus* and MRSA.^[3]
 - Advantage:^[4] Dual mechanism potential (e.g., antimicrobial + kinase inhibition).

C. Agrochemical (Insecticidal)^[8]

- Phenyl Nicotines: Often function as contact insecticides.
- Pyridazinyl Nicotines: [6-(3-pyridyl)pyridazin-3-yl]amides serve as systemic aphicides. The pyridazine ring confers systemic mobility within the plant phloem, which lipophilic phenyl

esters lack.

Experimental Protocols

Protocol A: Synthesis of Nicotinate Esters/Amides

Objective: Synthesize comparative derivatives for bioassay. Causality: Acid chloride activation is chosen over direct esterification to ensure high yields with electron-deficient pyridazinols.

- Activation: Reflux Nicotinic acid (1.0 eq) with Thionyl Chloride (, excess) for 3 hours. Evaporate excess to obtain Nicotinoyl Chloride hydrochloride.
- Coupling (Phenyl): Dissolve Phenol derivative (1.1 eq) in dry DCM with Triethylamine (2.0 eq). Add Nicotinoyl Chloride dropwise at 0°C. Stir at RT for 4h.
- Coupling (Pyridazinyl): Dissolve Pyridazin-3-ol (1.1 eq) in dry Pyridine (solvent/base). Add Nicotinoyl Chloride. Heat to 60°C (requires thermal energy due to lower nucleophilicity of pyridazinol).
- Purification: Quench with water. Extract with EtOAc. Wash with . Recrystallize from Ethanol.[5]

Protocol B: Vasorelaxation Assay (Aortic Ring)

Objective: Compare EC

for vasodilation.[6] Validation: Use Phenylephrine (PE) to pre-contract rings; Acetylcholine (ACh) to verify endothelial integrity.

- Preparation: Isolate thoracic aorta from male Wistar rats. Clean connective tissue and cut into 3-4 mm rings.
- Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution (37°C, pH 7.4, 95%

/5%

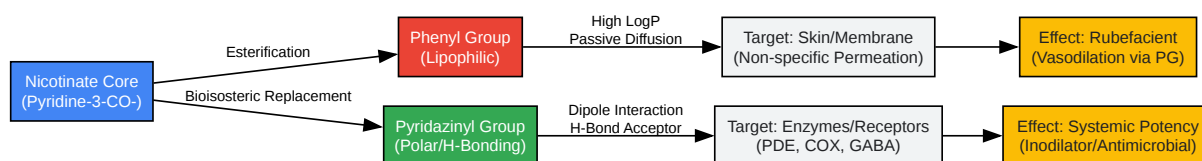
). Apply 1.5g resting tension.

- Equilibration: Equilibrate for 60 min, washing every 15 min.
- Contraction: Induce contraction with PE (
 - Dosing: Add cumulative concentrations of Phenyl Nicotinate or Pyridazinyl Nicotinate (
 - to
 - M).
 - Measurement: Record tension change isometrically. Calculate % relaxation relative to PE plateau.
 - Analysis: Plot Log[Concentration] vs. % Relaxation to determine EC

Visualizations

Figure 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the core nicotinate scaffold's bioactivity diverges based on the R-group substitution.

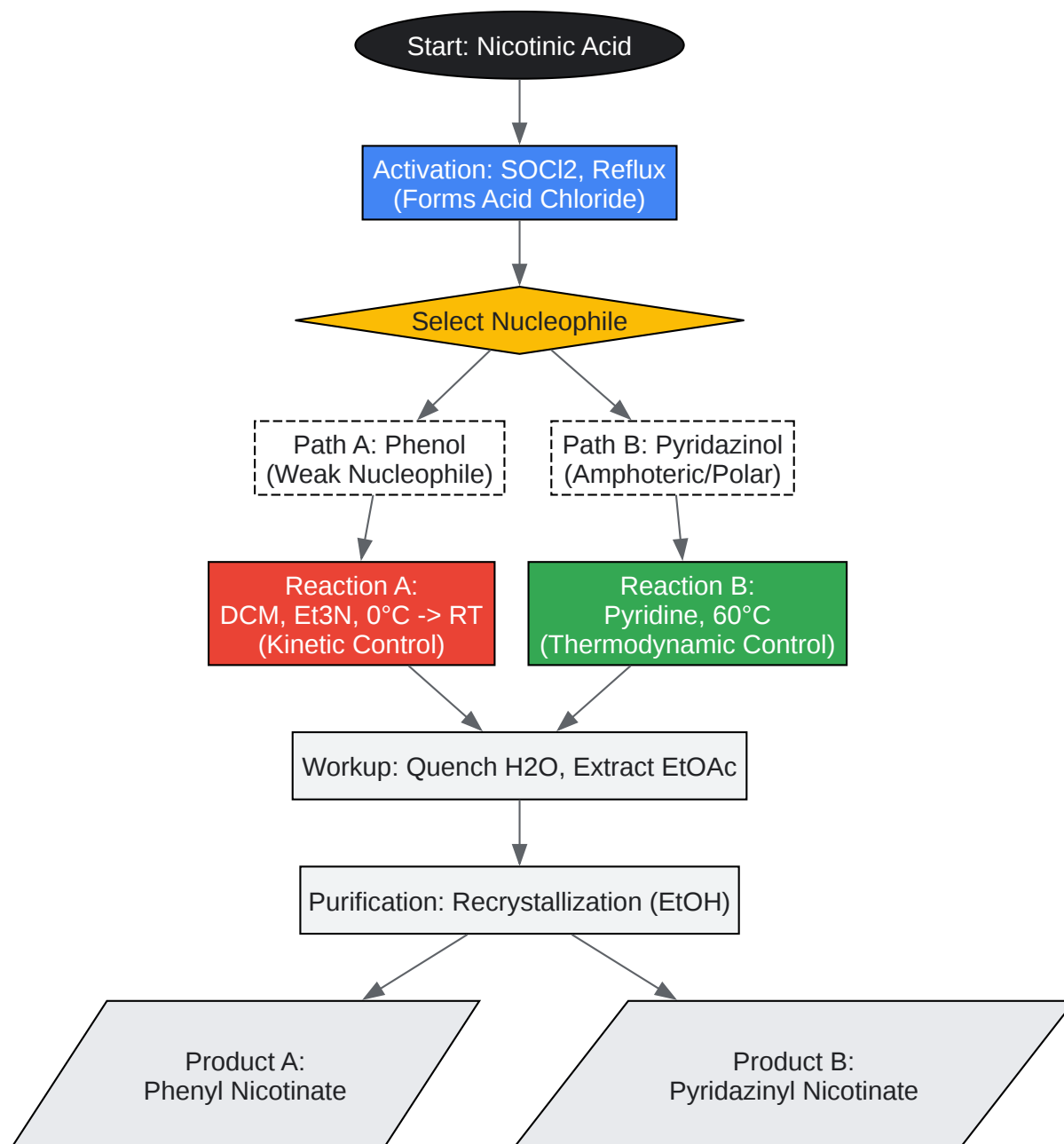


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Caption: SAR divergence: Phenyl groups drive membrane permeation, while Pyridazinyl groups drive specific receptor binding.

Figure 2: Comparative Synthesis Workflow

A self-validating workflow for generating both derivatives.



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Caption: Synthesis pathways differentiate reaction conditions based on nucleophile reactivity (Phenol vs Pyridazinol).

References

- Synthesis and Bioactivity of 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone Derivatives. Source: ResearchGate.[6][1] URL:[[Link](#)] Relevance: Provides EC50 data (0.339 μM) for pyridazinone-based vasorelaxants compared to hydralazine.[6][1]
- Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation. Source: Chemical and Pharmaceutical Bulletin (via ResearchGate). URL:[[Link](#)] Relevance: Establishes the antitubercular potency (MIC 3.9 $\mu\text{g/mL}$) of phenyl-nicotinate derivatives.
- Synthesis and insecticidal activity of some nicotinic acid derivatives. Source: Journal of Chemical and Pharmaceutical Research. URL:[[Link](#)] Relevance: Confirms the insecticidal utility of nicotinic acid esters.
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity. Source: RSC Advances (NIH/PMC). URL:[[Link](#)] Relevance: Highlights the dual antimicrobial/anticancer potential of pyridazinyl scaffolds.
- Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. Source: Pest Management Science (PubMed). URL:[[Link](#)] Relevance: Discusses SAR of pyridazinyl-nicotinate bioisosteres in agrochemicals (aphicides).

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